molecular formula C22H20F2N2O5S B4172432 N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No.: B4172432
M. Wt: 462.5 g/mol
InChI Key: BJLPYOQVDWDZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as DFB or DFB-SO2Me, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potent inhibitory effects on a variety of enzymes and has been used to investigate the mechanisms of several biological processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves its interaction with the active site of target enzymes. This compound is a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme active site. Once bound, this compound prevents the enzyme from carrying out its normal function, leading to changes in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme it targets. Inhibition of PARP by this compound leads to DNA damage and cell death in cancer cells. Inhibition of CK2 and HDACs by this compound leads to changes in cell growth and gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide in lab experiments is its potency as an inhibitor. This compound has been shown to have low nanomolar to picomolar inhibitory activity against several enzymes, making it a useful tool for investigating biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit several enzymes, and its use may lead to unintended changes in biological processes.

Future Directions

There are several future directions for research involving N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another direction is the investigation of the role of this compound in other biological processes, such as autophagy and apoptosis. Additionally, the potential use of this compound as a therapeutic agent for cancer treatment warrants further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to investigate the mechanisms of several biological processes. Its potency as an inhibitor and ability to target multiple enzymes make it a useful tool for investigating biological processes. However, its potential for off-target effects highlights the need for careful interpretation of results. Further research is needed to fully understand the potential applications of this compound in biological research and therapeutic development.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been used extensively in scientific research to investigate the mechanisms of several biological processes. One of the most well-known applications of this compound is its use as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been shown to be overexpressed in several types of cancer. This compound has been shown to inhibit PARP activity and induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
In addition to its use as a PARP inhibitor, this compound has also been shown to inhibit other enzymes, including protein kinase CK2 and histone deacetylases (HDACs). CK2 is involved in cell growth and proliferation, while HDACs are involved in gene expression regulation. This compound has been shown to inhibit CK2 and HDAC activity, leading to changes in cell growth and gene expression.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S/c1-26(32(28,29)17-9-11-20(30-2)21(13-17)31-3)16-7-4-14(5-8-16)22(27)25-15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPYOQVDWDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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